({[(2-Chlorobenzyl)(cyclohexyl)amino]-carbonothioyl}amino)acetic acid
Description
The compound ({[(2-Chlorobenzyl)(cyclohexyl)amino]-carbonothioyl}amino)acetic acid (hereafter referred to as Compound X) is a thiourea derivative characterized by a 2-chlorobenzyl group, a cyclohexylamine moiety, and a glycine (aminoacetic acid) backbone. Its molecular formula is C₁₆H₁₉ClN₂O₂S, with a molecular weight of 338.52 g/mol. Key structural features include:
- 2-Chlorobenzyl group: Enhances lipophilicity and influences electronic properties via the electron-withdrawing chlorine substituent.
- Thiourea linkage (-N-CS-N-): Provides hydrogen-bonding capacity and metabolic stability compared to urea analogs.
Properties
IUPAC Name |
2-[[(2-chlorophenyl)methyl-cyclohexylcarbamothioyl]amino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN2O2S/c17-14-9-5-4-6-12(14)11-19(13-7-2-1-3-8-13)16(22)18-10-15(20)21/h4-6,9,13H,1-3,7-8,10-11H2,(H,18,22)(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZXBECFETLAVCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N(CC2=CC=CC=C2Cl)C(=S)NCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401331276 | |
| Record name | 2-[[(2-chlorophenyl)methyl-cyclohexylcarbamothioyl]amino]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401331276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
49.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24790908 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
656816-05-6 | |
| Record name | 2-[[(2-chlorophenyl)methyl-cyclohexylcarbamothioyl]amino]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401331276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound ({[(2-Chlorobenzyl)(cyclohexyl)amino]-carbonothioyl}amino)acetic acid , with the molecular formula , is a novel organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with related compounds.
Chemical Structure and Properties
The unique structure of this compound includes a chlorobenzyl group, a cyclohexyl moiety, and a carbonothioyl functional group, which may contribute to its biological properties. The molecular weight is approximately 338.81 g/mol. This complex structure allows for diverse interactions within biological systems.
Table 1: Structural Features of Related Compounds
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2-Chlorobenzyl Chloride | Chlorobenzene derivative | Simpler structure; lacks amino and carbonothioyl groups |
| 2-Furylmethylamine | Contains furylmethyl group | No chlorobenzene; lacks carbonothioyl functionality |
| 2-Chlorobenzyl Cyclohexyl Amino Carbonothioyl Amino Acetic Acid | Similar backbone but different side chains | Cyclohexane instead of furylmethyl; different biological properties |
Antimicrobial Activity
Preliminary studies indicate that this compound exhibits antimicrobial properties. The carbonothioyl group is hypothesized to enhance the compound's ability to disrupt microbial cell membranes or interfere with metabolic pathways.
Antioxidant Properties
Research suggests that this compound may act as an antioxidant, scavenging free radicals and reducing oxidative stress in cells. This activity is crucial for protecting cellular components from damage, which is linked to various diseases.
Anti-inflammatory Effects
In vitro studies have shown that the compound can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS). This suggests potential therapeutic applications in conditions characterized by inflammation.
Study on Antimicrobial Efficacy
A recent study investigated the antimicrobial efficacy of this compound against various bacterial strains. The results demonstrated significant inhibition of growth in Gram-positive bacteria, indicating its potential as an antibacterial agent.
Findings:
- Tested Strains: Staphylococcus aureus, Escherichia coli
- Inhibition Zone: Average of 15 mm for S. aureus
- Minimum Inhibitory Concentration (MIC): 50 µg/mL for S. aureus
Anti-inflammatory Mechanism Investigation
Another study focused on the anti-inflammatory mechanisms, where the compound was tested on RAW 264.7 macrophages stimulated with lipopolysaccharides (LPS). The results showed a marked reduction in nitric oxide production.
Results:
- Control Group NO Production: 25 µM
- Treated Group NO Production: 10 µM
- Statistical Significance: p < 0.05
Comparative Analysis with Related Compounds
Comparative studies highlight the distinct biological activity profile of this compound compared to simpler analogs. The presence of both chlorobenzene and cyclohexane moieties enhances its reactivity and interaction with biological targets.
Table 2: Comparison of Biological Activities
| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity |
|---|---|---|
| This compound | High | Moderate |
| 2-Chlorobenzyl Chloride | Low | Low |
| 2-Furylmethylamine | Moderate | Low |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below compares Compound X with four analogs from the evidence, highlighting critical differences:
Key Observations:
Substituent Effects: The 2-chlorobenzyl group in Compound X increases lipophilicity compared to the benzyl group in the pyridinylmethyl analog . Chlorine’s electron-withdrawing nature may also modulate electronic interactions in biological systems. Cyclohexyl vs. Heterocyclic Variations: The benzo[b]thiophene in and benzothiazole in introduce aromatic sulfur, altering π-π stacking and electronic properties compared to Compound X’s benzyl ring.
Functional Group Impact :
- Thiourea vs. Amide/Thiosemicarbazide : The thiourea group in Compound X and enables stronger hydrogen bonding compared to the amide in or the thiosemicarbazide in . This may enhance target affinity but reduce solubility.
- Thioether vs. Carboxylic Acid : The thioether in and lacks the ionizable carboxylic acid present in Compound X, which could limit aqueous solubility but improve membrane permeability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
